molecular formula C8H6Cl2O B1214461 2,2-Dichloroacetophenone CAS No. 2648-61-5

2,2-Dichloroacetophenone

Cat. No. B1214461
CAS RN: 2648-61-5
M. Wt: 189.04 g/mol
InChI Key: CERJZAHSUZVMCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloroacetophenone derivatives involves multiple steps, including bromization, chlorination, and acylation, starting from primary compounds like glacial acetic acid and dichlorobenzene. The synthesis process is optimized to achieve high yields, with reported yields up to 70% for certain derivatives, such as 2-bromo-2′,4′-dichloroacetophenone, as confirmed through spectroscopic analysis including 1H NMR, 13C NMR, and IR spectra (Yang Feng-ke, 2004).

Molecular Structure Analysis

The molecular structure of dichloroacetophenone derivatives has been elucidated through various methods, including crystallography. For instance, 2-hydroxy, 4-amine, w—w', dichloroacetophenone crystallizes in the monoclinic space group P2/a, with precise unit cell parameters determined through X-ray diffraction studies. This detailed structural analysis aids in understanding the compound's reactivity and interaction with other molecules (R. Bandyopadhyay, S. C. Kundadas, B. S. Basak, 1985).

Chemical Reactions and Properties

Dichloroacetophenone compounds participate in various chemical reactions, including ortho-C-H bond amination, demonstrating their reactivity and potential as intermediates in organic synthesis. These reactions are often catalyzed by metal complexes, such as Rh(III), leading to high yields of arylamine products, indicative of the compound's utility in synthesizing complex organic molecules (Ka-Ho Ng, Zhongyuan Zhou, Wing-Yiu Yu, 2013).

Physical Properties Analysis

The physical properties, including relative density, refractive index, boiling point, and melting point, are critical for the practical application and handling of dichloroacetophenone derivatives. These properties are determined experimentally, providing valuable data for researchers and chemists working with these compounds in various applications (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties of dichloroacetophenone derivatives, such as reactivity, stability, and interactions with other chemical species, are studied extensively. For example, dichloroacetophenone acts as an inhibitor for pyruvate dehydrogenase kinase, illustrating its biochemical significance and potential therapeutic applications. The structure-activity relationships of these compounds provide insights into their chemical behavior and interaction mechanisms (Shao-Lin Zhang, Zheng Yang, Xiaohui Hu, K. Tam, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structure Analysis: The synthesis of 2,2-Dichloroacetophenone derivatives has been explored in several studies. For example, Bromo-2′,4′-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene, and its structure was confirmed through various spectroscopic analyses (Yang Feng-ke, 2004).
  • Thermochemical Studies: The standard molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone in the gaseous phase were derived through combustion calorimetry and sublimation studies (L. Amaral & M. R. D. Silva, 2014).

Biological and Medical Applications

  • Inhibiting PDK1 Function: Dichloroacetophenone derivatives have been studied as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), showing potential for anti-proliferative activity in cancer cells. These compounds were observed to enhance oxidative phosphorylation in cancer cells (Shao-Lin Zhang et al., 2018).
  • Bioconjugation in Peptides: Dichloroacetophenone derivatives are used in the construction of disulfide bridging in peptides. The method developed is selective, atom-economic, and works under biocompatible conditions (Liu-Hai Wu et al., 2020).

Environmental Applications

  • Herbicide Degradation and Phytoremediation: Some studies have focused on the degradation of herbicides like 2,4-Dichlorophenoxyacetic acid, where 2,2-Dichloroacetophenone and its derivatives might play a role. For instance, the coupling of electrooxidation and Oxone was explored for the degradation of 2,4-D from aqueous solutions (N. Jaafarzadeh et al., 2018).

Chemical Reactions and Derivatives

  • Darzens Condensation: The reaction of 2,2-dichloroacetophenone with benzaldehydes under Darzens condensation conditions has been explored to synthesize specific propanediones (V. Mamedov et al., 1992).

Safety And Hazards

Safety data sheets suggest that 2,2-Dichloroacetophenone may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

2,2-dichloro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERJZAHSUZVMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051939
Record name 2,2-Dichloro-1-phenylethanone
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloroacetophenone

CAS RN

2648-61-5
Record name 2,2-Dichloroacetophenone
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Record name 2,2-Dichloroacetophenone
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Record name 2,2-Dichloroacetophenone
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Record name Ethanone, 2,2-dichloro-1-phenyl-
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Record name 2,2-Dichloro-1-phenylethanone
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Record name 2,2-Dichloroacetophenone
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Record name 2,2-DICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
Z Yang, X Hu, S Zhang, W Zhang, KY Tam - European Journal of …, 2017 - Elsevier
Combination treatment has been used as one of the therapeutic approaches for patients suffering from lung cancer, either to cope with the issue of acquired drug resistance due to …
Number of citations: 15 www.sciencedirect.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
VA Mamedov, VL Polushina, FF Mertsalova… - Bulletin of the Russian …, 1992 - Springer
Number of citations: 1 link.springer.com
A De, Y Matsuura, M Kusunoki - Journal of crystallographic and …, 1989 - Springer
The crystal and molecular structure of the title compound has been determined from diffractometric data usingMo Kα radiation. The crystals are orthorhombic, space groupP2 1 2 1 2 1 , …
Number of citations: 4 link.springer.com
L Qin, Y Tian, Z Yu, D Shi, J Wang, C Zhang, R Peng… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Pyruvate dehydrogenase kinase-1 (PDK1), a key metabolic enzyme involved in aerobic glycolysis, is highly expressed in many solid tumors. Small molecule compound DAP (2, 2-…
Number of citations: 69 www.ncbi.nlm.nih.gov
Y Migron, J Blum, Y Sasson - Journal of molecular catalysis, 1983 - Elsevier
Polystyrene-anchored RhCl[P(C 6 H 5 ) 3 ] 3 , RuCl 2 [P(C 6 H 5 ) 3 ] 3 and IrCl-(CO)[P(C 6 H 5 ) 3 ] 2 were shown to catalyze selective transfer hydrogenolysis of various trichloromethyl …
Number of citations: 10 www.sciencedirect.com
D Chattopadhyay, T Banerjee… - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Structure of 2,2-dichloro-2'-hydroxy-4'-methoxyacetophenone, C9H8Cl2O3 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 7 scripts.iucr.org
TE Reilkoff - 2000 - digitalcollections.ohsu.edu
One of the outstanding questions regarding the chemistry of environmental contamination degradation is the identity of chemical agents responsible for reduction reactions in anaerobic …
Number of citations: 1 digitalcollections.ohsu.edu
Z Guan, B Smart - Macromolecules, 2000 - ACS Publications
Living polymerizations offer the opportunity for better control on molecular weight, polydispersity, functional groups, and macromolecular architectures. 1 In principle,“living” radical …
Number of citations: 114 pubs.acs.org
P L'HARIDON, LE ROUZIC, M Maunaye - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ORGANIQUE HETEROCYCLE OXYGENE AZOTE COMPOSE BICYCLIQUE STRUCTURE CRISTALLINE STRUCTURE MOLECULAIRE ANALYSE …
Number of citations: 1 pascal-francis.inist.fr

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